molecular formula C6H4Cl2O B041786 2,6-Dichlorophenol CAS No. 87-65-0

2,6-Dichlorophenol

Cat. No. B041786
CAS RN: 87-65-0
M. Wt: 163 g/mol
InChI Key: HOLHYSJJBXSLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,6-Dichlorophenol involves multiple stages, leading to the creation of intermediate compounds before obtaining the target molecule. For instance, the synthesis of (2,6-Dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical involves a five-stage reaction sequence, yielding four new intermediate compounds. These compounds are characterized by their magnetic behavior and crystal structure, including EPR spectra and magnetic susceptibility measurements, indicating a propeller-like conformation and paramagnetic properties with weak antiferromagnetic interaction at low temperatures (Carilla et al., 1996).

Molecular Structure Analysis

The molecular structure of 2,6-Dichlorophenol derivatives has been extensively studied using various spectroscopic techniques. For example, a novel compound containing 2,6-Dichlorophenol was synthesized and its structure characterized by FT-IR, FT-Raman, and single-crystal X-ray diffraction, revealing a triclinic system with specific dimensions and two molecules in the unit cell. The crystal structure is stabilized through intramolecular hydrogen bonds and intermolecular interactions (Kumar et al., 2016).

Chemical Reactions and Properties

The reactivity of 2,6-Dichlorophenol includes its involvement in oxidation, nitrosation, and nitration reactions under specific conditions, such as UV irradiation in the presence of nitrate. These reactions are influenced by the pH and the presence of reactive species like HNO(2), leading to various reaction pathways and products (Vione et al., 2007).

Physical Properties Analysis

The physical properties of 2,6-Dichlorophenol, such as its crystallite size and melting temperature, have been modified through biofield energy treatment, demonstrating significant changes in its X-ray diffraction patterns, thermal properties, and spectral characteristics. These modifications suggest potential alterations in the reaction kinetics and properties of the compound (Trivedi et al., 2015).

Chemical Properties Analysis

The chemical properties of 2,6-Dichlorophenol, including its interaction with other molecules and surfaces, have been explored through theoretical studies and spectroscopic analysis. For instance, the adsorption of chlorophenol on the Cu(111) surface was studied to understand the catalyzed formation of dioxin compounds, highlighting the compound's ability to form weakly bonded configurations and dissociative modes on metal surfaces (Altarawneh et al., 2008).

Scientific Research Applications

  • Environmental Impact : It has been found that 2,6-dichlorophenol significantly decreases the efficiency of nitrogen removal in aerobic granular sludge systems, causing increased responses in soluble microbial products and extracellular polymeric substances (Li et al., 2016).

  • Analytical Chemistry : 2,6-Dichlorophenol-indophenol is used as an indicator in iodometric methods for determining various substances like iodine, chlorine, bromine, and copper (Svehla et al., 1963).

  • Pheromone Research : This compound is identified as a sex pheromone in ticks, particularly in the Lone Star Tick and American Dog Tick, influencing male behavior and attraction (Berger, 1972; Yoder et al., 2002).

  • Wine Industry : It is a cause of taints and off-flavours in commercial wines (Capone et al., 2010).

  • Wastewater Treatment : 2,6-Dichlorophenol can reduce sludge generation in sequence batch reactor systems, improving biological nutrient removal (Tian et al., 2009).

  • Spectroscopy : Molecular imprinting on SiO2/gold composites with Surface-Enhanced Raman Scattering (SERS) provides a sensitive method for determining 2,6-dichlorophenol (Wang et al., 2018).

  • Biofield Energy Treatment : This treatment reportedly improves the physical, thermal, and spectral properties of 2,6-dichlorophenol, potentially affecting its reactivity in pharmaceutical compounds (Trivedi et al., 2015).

  • Pollutant Degradation : Ferrate (VI) oxidation is an efficient method for degrading 2,6-dichlorophenol into non-toxic products (Dai et al., 2022).

Safety And Hazards

2,6-Dichlorophenol is considered hazardous. It causes severe skin burns and eye damage. It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

Future Directions

While specific future directions for 2,6-Dichlorophenol are not mentioned in the sources, it continues to be a subject of research due to its various applications, particularly in the field of biochemistry and environmental science .

properties

IUPAC Name

2,6-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLHYSJJBXSLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O
Record name 2,6-DICHLOROPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16195
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25511-62-0
Record name Phenol, 2,6-dichloro-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25511-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2025004
Record name 2,6-Dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2025004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2,6-dichlorophenol is a white crystalline solid with a strong odor. Odor threshold concentration: 0.003 mg/L at 86 °F; 200 micrograms/liter at 68-72 °F. Taste threshold concentration: 0.0002 mg/L. (NTP, 1992), White solid; [Merck Index] Off-white crystalline solid; Insoluble in water; [MSDSonline]
Record name 2,6-DICHLOROPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16195
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,6-Dichlorophenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3041
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

424 to 428 °F at 760 mmHg (NTP, 1992), 220 °C; 92 °C at 4 mm Hg
Record name 2,6-DICHLOROPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16195
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,6-DICHLOROPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4240
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in ethanol, ethyl ether; soluble in benzene, petroleum ether, In water, 2.65X10+3 mg/l at 25 °C, In water, 1,900 mg/L at 25 °C
Record name 2,6-DICHLOROPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16195
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,6-DICHLOROPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4240
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.653 g/cu cm at 20 °C
Record name 2,6-DICHLOROPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4240
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1 mmHg at 139.1 °F ; 5 mmHg at 189.7 °F; 10 mmHg at 213.8 °F (NTP, 1992), 0.03 [mmHg], Vapor pressure = 1 mm Hg @ 59.5 °C; 10 mm Hg @ 101.0 °C; 40 mm Hg @ 131.6 °C; 100 mm Hg @ 154.6 °C; 400 mm Hg @ 197.7 °C; 760 mm Hg @ 220.0 °C, 0.033 mm Hg at 25 °C
Record name 2,6-DICHLOROPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16195
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,6-Dichlorophenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3041
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2,6-DICHLOROPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4240
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Chlorinated phenols ... Are very effective (in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/, Chlorine atoms on the ortho-position weakened the activity of mono- and dichlorophenols as oxidative inhibitors. /Mono and dichlorophenols/
Record name 2,6-DICHLOROPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4240
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/
Record name 2,6-DICHLOROPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4240
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

2,6-Dichlorophenol

Color/Form

White crystals from petroleum ether, Needles from petroleum ether

CAS RN

87-65-0
Record name 2,6-DICHLOROPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16195
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,6-Dichlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichlorophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-DICHLOROPHENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60647
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2,6-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2025004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichlorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DICHLOROPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7E9K52W7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,6-DICHLOROPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4240
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

154 to 156 °F (NTP, 1992), 68.5 °C
Record name 2,6-DICHLOROPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16195
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,6-DICHLOROPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4240
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

190 g (0.8 mol) of 2,2,6,6-tetrachlorocyclohexanone and 3 g (0.065 mol) of triphenylarsine were introduced into the reactor used in Example 1. The reaction mixture was heated at 150°-180° C., under stirring. Same was then treated as in Example 1 to yield 103.4 g of 2,6-dichlorophenol.
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

236 g (1 mol) of 2,2,6,6-tetrachlorocyclohexanone and 2.5 g (0.01 mol) of triphenylphosphine were introduced into a reactor equipped with a stirrer and a condenser. The mixture was heated at 150°-180° C. under stirring; the reaction was terminated when the evolution of hydrogen chloride from the reaction mixture ceased. The reaction mixture was then distilled under reduced pressure (boiling point (20 mm Hg)=100° C.) to yield 137.5 g of 2,6-dichlorophenol.
Quantity
236 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

118 g (0.5 mol) of 2,2,6,6-tetrachlorocyclohexanone and 1 g (0.006 mol) of hexamethylphosphorotriamide were introduced into the reactor used in Example 1. The reaction mixture was heated at 150°-180° C., under stirring; the reaction was terminated when the evolution of hydrogen chloride from the reaction mixture ceased. The reaction mixture was then distilled under reduced pressure (boiling point (20 mm Hg)=100° C.) to yield 52 g of 2,6-dichlorophenol.
Quantity
118 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichlorophenol
Reactant of Route 2
2,6-Dichlorophenol
Reactant of Route 3
2,6-Dichlorophenol
Reactant of Route 4
2,6-Dichlorophenol
Reactant of Route 5
2,6-Dichlorophenol
Reactant of Route 6
2,6-Dichlorophenol

Citations

For This Compound
21,900
Citations
M Dai, Z Luo, Y Luo, Q Zheng, B Zhang - Separation and Purification …, 2021 - Elsevier
The kinetics, performance and mechanism of the oxidative degradation of 2,6-dichlorophenol (2,6-DCP) by ferrate(VI) (Fe(VI)) were investigated in this study. The kinetics of oxidation of …
Number of citations: 15 www.sciencedirect.com
P Steinle, G Stucki, R Stettler… - Applied and …, 1998 - Am Soc Microbiol
A new aerobic bacterium was isolated from the sediment of a freshwater pond close to a contaminated site at Amponville (France). It was enriched in a fixed-bed reactor fed with 2,6-…
Number of citations: 144 journals.asm.org
D Vione, C Minero, F Housari, S Chiron - Chemosphere, 2007 - Elsevier
2,4-Dichlorophenol (2,4-DCP) and 2,6-dichlorophenol (2,6-DCP) undergo oxidation, nitrosation and nitration in the presence of nitrate under UV irradiation. Nitration is favoured under …
Number of citations: 41 www.sciencedirect.com
P Steinle, P Thalmann, P Höhener… - … science & technology, 2000 - ACS Publications
Chlorinated phenols (CP) are frequently found as harmful soil contaminants. Depending on the environment, CP may persist for extended periods of time. The influence of …
Number of citations: 38 pubs.acs.org
Y Tian, J Zhang, D Wu, Z Li, Y Cui - Water Research, 2013 - Elsevier
Distribution variation of a metabolic uncoupler, 2,6-dichlorophenol (2,6-DCP), in long-term sludge culture was studied, and the effects on sludge reduction and biological inhibition of …
Number of citations: 70 www.sciencedirect.com
M Zhu, J Lu, L Dong, S Hu, S Peng, C Zhu - Journal of Molecular Structure, 2022 - Elsevier
The possible photochemical transformation pathways of chlorophenols (2, 6-dichlorophenol and 2-chlorophenol) with superoxide anion radical (O 2 ·− ) were studied by steady-state …
Number of citations: 8 www.sciencedirect.com
P Yan, J Shen, S Wang, Y Zhou, J Kang, L Yuan… - Separation and …, 2021 - Elsevier
CuO as a heterogeneous catalyst was synthesized by calcination method and characterized via various technologies. A series of metal oxides were synthesized by the same process to …
Number of citations: 24 www.sciencedirect.com
RE Basford, FM Huennekens - Journal of the American Chemical …, 1955 - ACS Publications
For compounds which required the exclusion ofoxygen, the protocol was the same as above, except that the amount of all ingredients was doubled and the reaction was carried out in a …
Number of citations: 126 pubs.acs.org
J Pan, H Yao, W Guan, H Ou, P Huo, X Wang… - Chemical engineering …, 2011 - Elsevier
Based on polyaniline/silica gel composites (PAS) as support and functional monomer, the surface imprinted polymers (MIP–PAS) were synthesized for the selective adsorption of 2,6-…
Number of citations: 81 www.sciencedirect.com
J Zhang, Y Tian, W Zuo, L Chen, L Yin - Chemical engineering journal, 2013 - Elsevier
The nitrification inhibition induced by a metabolic uncoupler, 2,6-DCP was investigated in a sequence batch culture during the 60-day operation. Batch tests indicated that pH and …
Number of citations: 32 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.